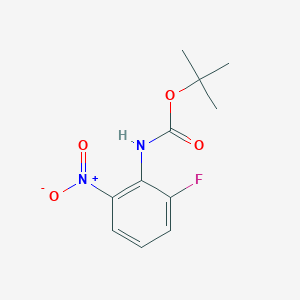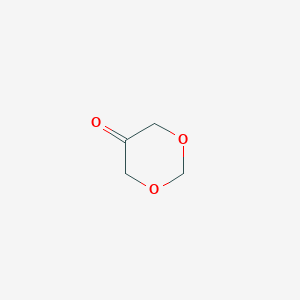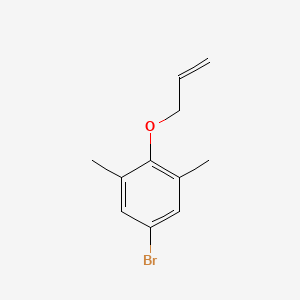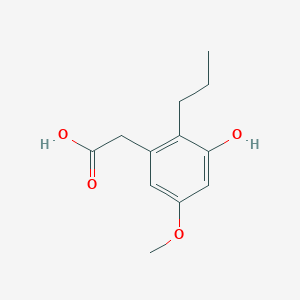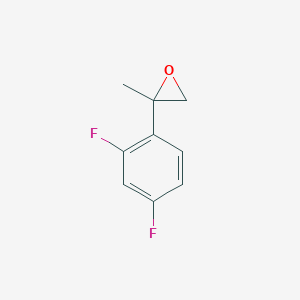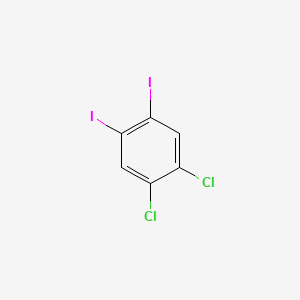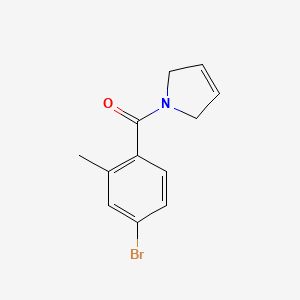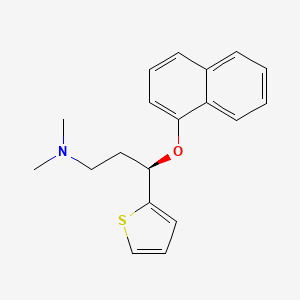
(R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
概述
描述
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is a chiral compound that features a naphthyloxy group and a thienyl group attached to a propylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine typically involves the following steps:
Formation of the Naphthyloxy Intermediate: The naphthyloxy group can be introduced through a nucleophilic substitution reaction where a naphthol derivative reacts with an appropriate halide.
Introduction of the Thienyl Group: The thienyl group can be attached via a cross-coupling reaction, such as the Sonogashira coupling, where a thienyl halide reacts with an alkyne in the presence of a palladium catalyst.
Formation of the Propylamine Backbone:
Industrial Production Methods
Industrial production of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the naphthyloxy group, potentially leading to the formation of dihydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydronaphthalene derivatives
Substitution: Substituted amines
科学研究应用
Chemistry
In chemistry, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity
Medicine
In medicine, ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structural features make it a valuable component in the design of advanced materials for various applications.
作用机制
The mechanism of action of ®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine involves its interaction with specific molecular targets. The naphthyloxy and thienyl groups may interact with various enzymes or receptors, leading to changes in their activity. The propylamine backbone may also play a role in the compound’s overall biological activity by facilitating its binding to specific targets.
相似化合物的比较
Similar Compounds
N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine: Similar structure but lacks the chiral center.
N,N-dimethyl-3-(phenoxy)-3-(2-thienyl)propylamine: Similar structure but with a phenoxy group instead of a naphthyloxy group.
N,N-dimethyl-3-(naphthyloxy)-3-(2-furyl)propylamine: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
®-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is unique due to its chiral center, which can lead to different biological activities compared to its achiral counterparts. The combination of the naphthyloxy and thienyl groups also provides unique electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C19H21NOS |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(3R)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
InChI 键 |
JFTURWWGPMTABQ-GOSISDBHSA-N |
手性 SMILES |
CN(C)CC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
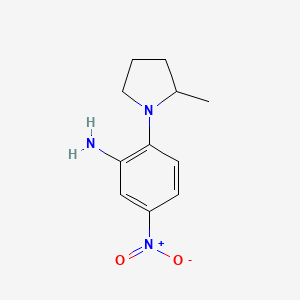
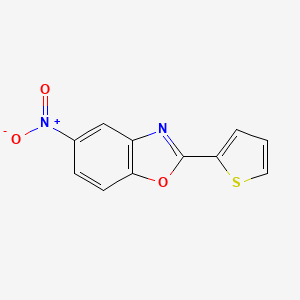
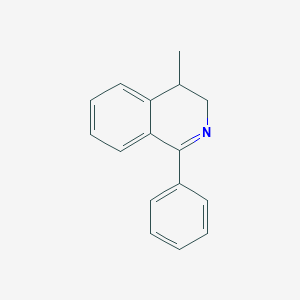
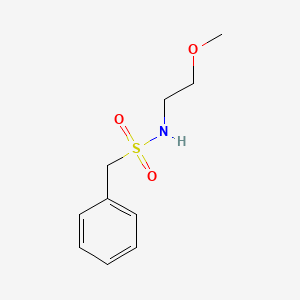
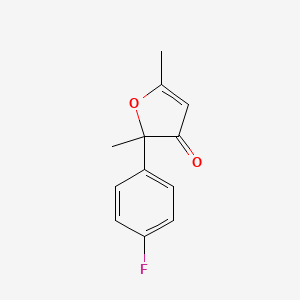
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
